molecular formula C16H11ClN2 B189500 4-Chloro-2,6-diphenylpyrimidine CAS No. 29509-91-9

4-Chloro-2,6-diphenylpyrimidine

Cat. No. B189500
CAS RN: 29509-91-9
M. Wt: 266.72 g/mol
InChI Key: MJDDVTZXYXHTRY-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diphenylpyrimidine is a chemical compound with the molecular formula C16H11ClN2 .


Synthesis Analysis

A method for synthesizing 4-Chloro-2,6-diphenylpyrimidine involves the initial preparation of chalcone and its subsequent interaction with ammonium acetate . Another method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-diphenylpyrimidine includes two phenyl rings attached to the 2 and 6 positions of a pyrimidine ring, which also has a chlorine atom attached at the 4 position . The IUPAC name for this compound is 4-chloro-2,6-diphenylpyrimidine .


Physical And Chemical Properties Analysis

4-Chloro-2,6-diphenylpyrimidine is a solid compound with a molecular weight of 266.72 g/mol . It has a computed XLogP3-AA value of 4.5, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

1. Anti-inflammatory Applications

  • Summary of Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Synthesis of 2-anilinopyrimidines

  • Summary of Application : A series of 2-anilinopyrimidines including novel derivatives has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
  • Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .

3. Organic Semiconductor Building Blocks

  • Summary of Application : Pyrimidines, including 4-Chloro-2,6-diphenylpyrimidine, are used as building blocks in the creation of organic semiconductors .
  • Methods of Application : The specific methods of application can vary widely depending on the type of semiconductor being created .
  • Results or Outcomes : The use of pyrimidines in this context can lead to the creation of semiconductors with unique properties .

4. Synthesis of Anilinopyrimidines

  • Summary of Application : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
  • Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .

5. Microwave-assisted Synthesis of 2-anilinopyrimidines

  • Summary of Application : A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application : The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions .
  • Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .

6. Organic Semiconductor Building Blocks

  • Summary of Application : 4-Chloro-2,6-diphenylpyrimidine is used as a building block in the creation of organic semiconductors .
  • Methods of Application : The specific methods of application can vary widely depending on the type of semiconductor being created .
  • Results or Outcomes : The use of 4-Chloro-2,6-diphenylpyrimidine in this context can lead to the creation of semiconductors with unique properties .

Safety And Hazards

4-Chloro-2,6-diphenylpyrimidine may cause skin and eye irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .

properties

IUPAC Name

4-chloro-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDVTZXYXHTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342450
Record name 4-Chloro-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Chloro-2,6-diphenylpyrimidine

CAS RN

29509-91-9
Record name 4-Chloro-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-2,6-diphenylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phosphorous oxychloride (9.30 mL, 99.8 mmol, 7.5 eq.) was added dropwise to 2,6-diphenyl-3H-pyrimidin-4-one (10) (3.3 g, 13.3 mmol) in a vigorous reaction. To this mixture was added slowly phosphorous pentachloride (2.77 g, 13.3 mmol, 1 eq.) and the reaction mixture was stirred at reflux for 3 hours. The reaction mixture was then quenched by pouring into ice-water, and extracted with ethyl acetate (3×150 mL). The combined organic layers were washed with water and brine, dried (MgSO4) and then concentrated to give a yellow solid. This was recrystallised from hot ethanol to give fine white needles (65%). 1H NMR δ (CDCl3): 8.60-8.18 (m, 5H, Ar), 7.63 (s, 1H, Ar), 7.51-7.57 (m, 5H, Ar).
Quantity
9.3 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
2.77 g
Type
reactant
Reaction Step Two
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
J de Valk, HC Van der Plas… - Recueil des Travaux …, 1973 - Wiley Online Library
Evidence is presented that the amination of 4‐chloro‐2,6‐diphenylpyrimidine with potassium amide in liquid ammonia into the corresponding 4‐amino compound occurs to the extent of …
Number of citations: 19 onlinelibrary.wiley.com
J De Valk, HC van der Plas - Recueil des Travaux Chimiques …, 1973 - Wiley Online Library
It has been found that the amination of 4‐bromo‐2,6‐diphenylpyrimidine into the corresponding 4‐amino compound with potassium amide in liquid ammonia at −33 does not occur by …
Number of citations: 14 onlinelibrary.wiley.com
VV Lapachev, OA Zagulyaeva, VP Mamaev - Chemistry of Heterocyclic …, 1977 - Springer
2,6-Diphenyl-4-pyrimidylmalonic esters (I, II) 2,6-diphenyl-4-cyanoacetic ester (III), and 2,6-diphenyl-4-pyrimidylmalononitrile (IV) were obtained for the study of pyrimidine-…
Number of citations: 10 link.springer.com
V DE, HC VAN DER PLAS, JWA DE BODE - 1973 - pascal-francis.inist.fr
ON THE OCCURRENCE OF THE ANRORC MECHANISM IN AMINATIONS OF SUBSTITUTED HALOGENOAZA-AROMATICS WITH POTASSIUM AMIDE IN LIQUID …
Number of citations: 0 pascal-francis.inist.fr
DJ Brown, WB Cowden, S Lan… - Australian journal of …, 1984 - CSIRO Publishing
Synthetic routes are described to 5,6-diamino-2,4'-bipyrimidin-4-ones and thence to 2-(pyrimidin-4'-yl)purines and 2-(pyrimidin-4'-yl)pteridines, some of which bear a sulfur- or nitrogen-…
Number of citations: 12 www.publish.csiro.au
JS Jang, HL Lee, KH Lee, JY Lee… - Journal of Materials …, 2021 - pubs.rsc.org
Molecular design of thermally activated delayed fluorescence (TADF) emitters combining a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor and an ortho-linked donor was …
Number of citations: 5 pubs.rsc.org
GG Moskalenko, VF Sedova, VP Mamaev - Chemistry of Heterocyclic …, 1989 - Springer
Phenyl(methyl)-substituted 2- and 4-nitroso- and azoxypyrimidines were synthesized for the first time by the oxidation of phenyl(methyl)-substituted 2- and 4-hydroxy-aminopyrimidines …
Number of citations: 3 link.springer.com
LCW Chang, RF Spanjersberg… - Journal of medicinal …, 2004 - ACS Publications
Adenosine receptor antagonists usually possess a bi- or tricyclic heteroaromatic structure at their core with varying substitution patterns to achieve selectivity and/or greater affinity. …
Number of citations: 118 pubs.acs.org
GH Kim, R Lampande, MJ Park, HW Bae… - The Journal of …, 2014 - ACS Publications
In this paper, we report bipolar host materials, 6-(2,6-diphenyl-pyrimidin-4-yl)-12,12-dimethyl-6,12,12′-trihydroindeno[1,2-b]carbazole (DPICz1) and 6-(2,6-diphenyl-pyrimidin-4-yl)-12,…
Number of citations: 33 pubs.acs.org
PJ Lont, HC van der Plas… - Recueil des Travaux …, 1972 - Wiley Online Library
It has been found that 2‐chloropyrazine, containing an excess of 15 N in position 1, by treatment with potassium amide in liquid ammonia at −65 yields 2‐aminopyrazine, in which the …
Number of citations: 1 onlinelibrary.wiley.com

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